Methyl 2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Oxazole Ring: This step may involve the reaction of an appropriate amide with a nitrile oxide.
Attachment of the Phenyl Group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: can be compared with other benzothiophene derivatives, oxazole-containing compounds, and phenyl-substituted molecules.
Benzothiophene Derivatives: These compounds often exhibit interesting biological activities and are used in drug discovery.
Oxazole-Containing Compounds: Known for their diverse chemical reactivity and potential pharmaceutical applications.
Phenyl-Substituted Molecules: Commonly found in many organic compounds with various applications in chemistry and industry.
Uniqueness
The uniqueness of METHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S/c1-25-20(24)17-13-9-5-6-10-16(13)27-19(17)21-18(23)14-11-15(26-22-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,21,23) |
InChI Key |
YFRYVXUWACGSOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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